molecular formula C20H17BrN2O3S B2510191 {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone CAS No. 1358024-75-5

{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone

Cat. No. B2510191
CAS RN: 1358024-75-5
M. Wt: 445.33
InChI Key: NWLUKPQEZQGRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone, also known as BQS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes including cell growth, differentiation, and apoptosis. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone:

Antimicrobial Agents

{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Antifungal Applications

In addition to its antibacterial properties, this compound has also been explored for its antifungal capabilities. It has demonstrated efficacy against several fungal pathogens, making it a candidate for developing treatments for fungal infections. The mechanism involves disrupting the fungal cell membrane, leading to cell lysis .

Anticancer Research

Research has indicated that {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone may have anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells. The compound interacts with specific cellular pathways that regulate cell death, making it a potential candidate for cancer therapy .

Anti-inflammatory Agents

This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Agents

{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone: has shown promise as a neuroprotective agent. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a treatment for these conditions .

Antioxidant Properties

The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it can be applied in developing supplements or drugs aimed at reducing oxidative damage .

Antiviral Applications

Preliminary studies suggest that {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone may have antiviral properties. It has been tested against various viruses, showing potential in inhibiting viral replication. This makes it a candidate for further research in developing antiviral drugs .

Drug Delivery Systems

This compound has also been explored in the context of drug delivery systems. Its unique chemical structure allows it to be used as a carrier for delivering other therapeutic agents to specific targets within the body. This application can enhance the efficacy and reduce the side effects of various drugs .

These diverse applications highlight the potential of {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone in various fields of scientific research. Each application opens up new avenues for developing innovative treatments and therapies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

properties

IUPAC Name

[4-(4-bromophenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c21-14-7-9-15(10-8-14)27(25,26)19-16-5-1-2-6-18(16)22-13-17(19)20(24)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUKPQEZQGRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone

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